3-(pyridin-3-yl)-1H-indazole
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Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(pyridin-3-yl)-1H-indazole” would depend on its specific structure. Pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
3-(Pyridin-3-yl)-1H-indazole derivatives have shown promising pharmacological activities. Researchers have synthesized novel compounds using magnesium oxide nanoparticles as catalysts. These derivatives exhibit:
Anti-Fibrosis Agents
Screening results indicate that certain 3-(pyridin-3-yl)-1H-indazole derivatives exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These compounds could be potential candidates for treating fibrotic conditions .
Organic Synthesis and Catalysis
Magnesium oxide nanoparticles serve as efficient catalysts for synthesizing heterocyclic compounds, including 3-(pyridin-3-yl)-1H-indazole derivatives. Their use in organic synthesis has gained attention due to their effectiveness and eco-friendly nature .
Nonlinear Optics
The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, a derivative of 3-(pyridin-3-yl)-1H-indazole, has potential applications in nonlinear optics. Studies confirm its suitability for second and third harmonic generation at specific wavelengths .
Tautomeric Chemistry
Exploring the tautomeric forms (1H- and 2H-isomers) of pyrazolo[3,4-b]pyridines, including 3-(pyridin-3-yl)-1H-indazole, reveals their diverse properties. Over 300,000 such compounds have been described, making them a rich area of study .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is generally expected that passively absorbed compounds with a topological polar surface area (tpsa) greater than 140 a^o have poor oral bioavailability .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been reported to involve environmentally friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pyridin-3-yl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHWHNSNXLWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-yl)-1H-indazole |
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